molecular formula C13H13ClN2O4 B1433454 3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1955494-59-3

3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No. B1433454
CAS RN: 1955494-59-3
M. Wt: 296.7 g/mol
InChI Key: CTSOOJIRMDKVSL-UHFFFAOYSA-N
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Description

“3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid” is a chemical compound with the CAS Number: 1955494-59-3 . Its molecular weight is 296.71 .


Molecular Structure Analysis

The molecular formula of this compound is C13H13ClN2O4 . The InChI code is 1S/C13H13ClN2O4/c14-9-4-2-1-3-8 (9)7-16-12 (19)10 (15-13 (16)20)5-6-11 (17)18/h1-4,10H,5-7H2, (H,15,20) (H,17,18) .


Physical And Chemical Properties Analysis

The density of this compound is 1.428±0.06 g/cm3 .

Scientific Research Applications

Related Compound Applications

Chlorogenic Acid (CGA) Research

Chlorogenic acid, a phenolic compound with a structure that includes caffeoylquinic acid isomers, has been extensively studied for its diverse biological and pharmacological effects. CGA is known for its antioxidant activity, anti-inflammatory properties, and potential in modulating lipid and glucose metabolism, which could be relevant in treating metabolic disorders such as diabetes and obesity. Its hepatoprotective effects and potential as a natural food additive make it a compound of significant interest in nutritional and medical research (Naveed et al., 2018).

Herbicide Sorption and Environmental Impact

Research on phenoxy herbicides, including their sorption to soil and environmental fate, provides valuable insights into the behavior of chlorinated compounds in ecosystems. Understanding the sorption mechanisms and environmental pathways of these compounds can inform the study of similar chlorinated organics, potentially including 3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (Werner, Garratt, & Pigott, 2012).

Antioxidant and Anti-inflammatory Properties

Gallic acid, another phenolic compound, demonstrates significant anti-inflammatory and antioxidant activities. Its effects in various inflammation-related diseases, and its mechanisms of action, particularly through MAPK and NF-κB signaling pathways, highlight the therapeutic potential of phenolic compounds. This suggests that similar compounds, such as 3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid, might also exhibit beneficial pharmacological properties (Bai et al., 2020).

properties

IUPAC Name

3-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4/c14-9-4-2-1-3-8(9)7-16-12(19)10(15-13(16)20)5-6-11(17)18/h1-4,10H,5-7H2,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSOOJIRMDKVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(NC2=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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